DAAO Enzyme Inhibition Potency: Luvadaxistat vs. Sodium Benzoate
Luvadaxistat demonstrates approximately 1,000,000-fold greater enzymatic inhibitory potency against human recombinant DAAO compared to sodium benzoate. Luvadaxistat inhibits oxidative deamination of D-serine via human recombinant DAAO enzyme with an IC50 of 14 nM . Sodium benzoate, the prototypical DAAO inhibitor class comparator, exhibits an IC50 in the millimolar range against DAAO [1]. This represents a potency difference of approximately six orders of magnitude, translating to effective luvadaxistat dosing at 50–500 mg/day versus sodium benzoate at 500–2000 mg/day [2].
| Evidence Dimension | DAAO enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (human recombinant DAAO enzyme) |
| Comparator Or Baseline | Sodium benzoate: ~millimolar range (≥1,000,000 nM) |
| Quantified Difference | Approximately 1,000,000-fold greater potency |
| Conditions | Human recombinant DAAO enzyme assay; oxidative deamination of D-serine substrate |
Why This Matters
Nanomolar potency enables milligram-level once-daily dosing with predictable pharmacokinetics versus gram-level dosing with substantial variability, directly affecting formulation complexity, cost of goods, and clinical trial design.
- [1] Lane HY, Lin CH, Green MF, et al. Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor. JAMA Psychiatry. 2013;70(12):1267-1275. View Source
- [2] Balu DT, Li Y, Takagi S, et al. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. Int J Neuropsychopharmacol. 2025;28(1):pyae066. Table 1 comparative dosing. View Source
